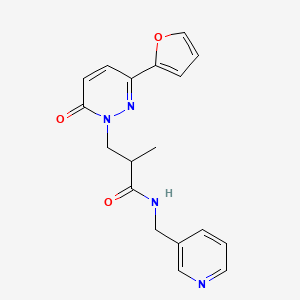
3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide" is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to the presence of multiple heterocyclic structures, such as furan and pyridazine rings, as well as an amide functional group. The furan ring, a five-membered oxygen-containing heterocycle, is known for its reactivity and is a key feature in various bioactive compounds. Pyridazine, a six-membered nitrogen-containing heterocycle, is also significant in medicinal chemistry due to its diverse biological activities.
Synthesis Analysis
The synthesis of complex molecules containing furan and pyridazine rings can be achieved through various methods. One approach is the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, which can provide access to highly functionalized polyheterocyclic compounds . Another method involves a metal-free three-component domino reaction that allows for the preparation of sulfonylated furan derivatives . Additionally, substituted pyridazinones can be synthesized from reactions of 5-substituted 3-(arylmethylidene)furan-2(3H)-ones with hydrazine hydrate, leading to heterocyclization in boiling ethanol .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, with multiple rings and substituents contributing to its overall shape and electronic distribution. The presence of the furan and pyridazine rings suggests potential for aromaticity, which can influence the molecule's stability and reactivity. The amide linkage is another important structural feature that can affect the compound's conformation and hydrogen bonding capabilities.
Chemical Reactions Analysis
Furan-containing compounds can undergo various chemical reactions, including Diels-Alder reactions, as demonstrated by the reactivity of 2,2-bis(furan-2-yl)propane with nitroso- and azoalkenes to yield hetero-Diels–Alder adducts . The furan ring can also participate in ring-opening reactions under certain conditions, such as in the presence of HCl, leading to rearranged products . These reactions highlight the versatility of furan derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The heterocyclic rings and the amide group are likely to contribute to the compound's polarity, solubility, and potential for intermolecular interactions. The presence of aromatic rings could also affect the compound's UV-Vis absorption properties, making it potentially useful for photophysical studies. The exact properties would need to be determined experimentally.
Scientific Research Applications
Conversion to Heterocyclic Systems with Antiviral Activity
A study explored the conversion of furanones with a pyrazolyl group into various heterocyclic systems, showing promising antiviral activities. This research underscores the potential of structurally related compounds in developing new antiviral drugs (Hashem et al., 2007).
Synthesis of Novel Heterocyclic Compounds
Another research effort reported the synthesis of novel heterocyclic compounds, including aminofuro- and aminothienopyridazinones, demonstrating the versatility of furan derivatives in creating biologically active compounds (Koza et al., 2013).
Anti-inflammatory and Docking Studies
Research on pyridazinone derivatives, including those with benzo[b]furan moieties, evaluated their anti-inflammatory activity, highlighting the therapeutic potential of such compounds (Boukharsa et al., 2018).
Exploring Chemistry of Furans
A study investigated the chemistry of furans, leading to the synthesis of functionalized bis(furan-2-yl)methanes and dihydropyridazines, further indicating the wide applicability of furan derivatives in synthesizing new chemical entities (Lopes et al., 2015).
Future Directions
: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10, 6210–6215. DOI: 10.1039/c9sc02067e
: Synthesis, antimycobacterial and antifungal evaluation of new pyridazin-3-ones with furan moieties. Journal of the Serbian Chemical Society, 85(11), 1411–1420. DOI: 10.2298/JSC190221014S
: Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(19), 6612–6636. [DOI: 10.1039
properties
IUPAC Name |
3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-13(18(24)20-11-14-4-2-8-19-10-14)12-22-17(23)7-6-15(21-22)16-5-3-9-25-16/h2-10,13H,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDDXTFKNZXIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

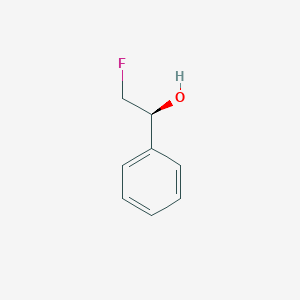
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2500262.png)
![5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2500263.png)
![1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2500264.png)
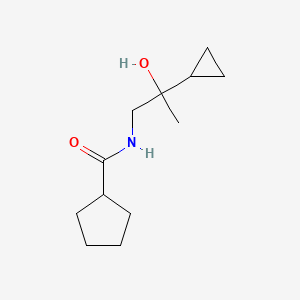
![Ethyl 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2500267.png)
![Acetic acid;2-[(E)-ethylideneamino]guanidine](/img/structure/B2500268.png)

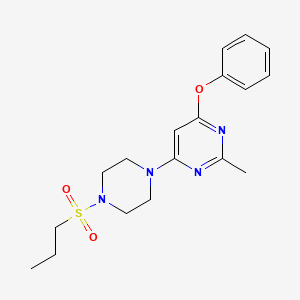
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2500272.png)
![1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2500274.png)
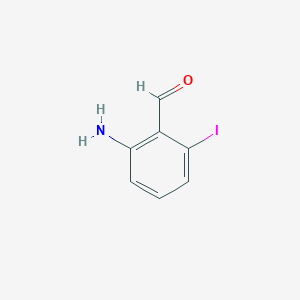
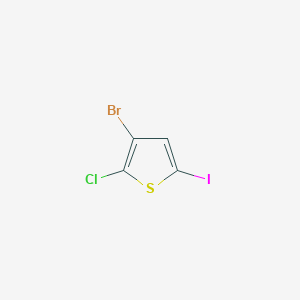
![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2500282.png)